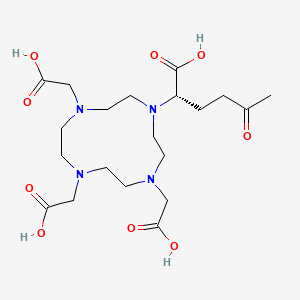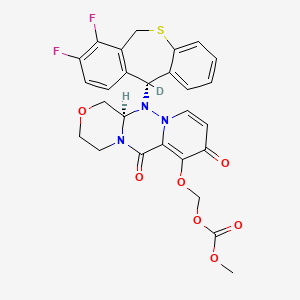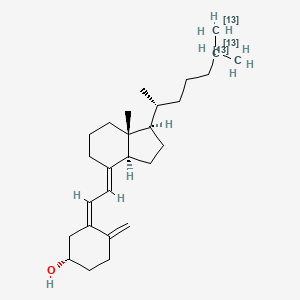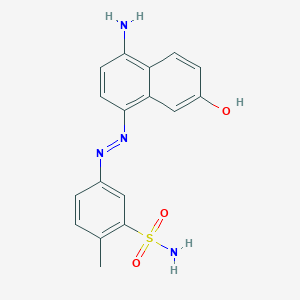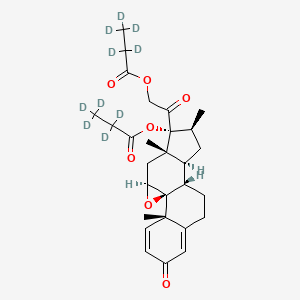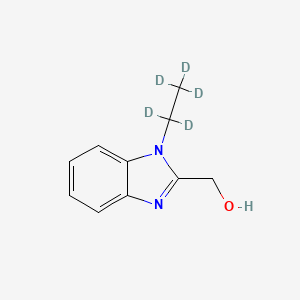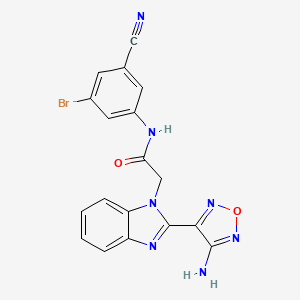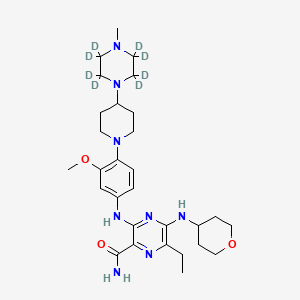
Vegfr-2-IN-28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-28 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis and vascular development. This compound has garnered significant attention in the field of cancer research due to its ability to inhibit the growth of blood vessels that supply tumors, thereby restricting tumor growth and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-28 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This is achieved through optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-28 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Vegfr-2-IN-28 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in cellular processes such as proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that rely on angiogenesis for growth and metastasis.
Industry: Utilized in the development of new anti-angiogenic drugs and in the screening of VEGFR-2 inhibitors.
Mécanisme D'action
Vegfr-2-IN-28 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which in turn disrupts various cellular processes such as endothelial cell proliferation, migration, and survival. The molecular targets and pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are critical for angiogenesis and vascular development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor that also targets other receptor tyrosine kinases.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, RAF kinases, and other receptors.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness of Vegfr-2-IN-28
This compound is unique in its high selectivity and potency against VEGFR-2 compared to other similar compounds. This selectivity reduces off-target effects and enhances its therapeutic potential in targeting angiogenesis-related diseases .
Propriétés
Formule moléculaire |
C26H17N7O7 |
|---|---|
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
(4E)-2-(2,4-dinitrophenyl)-5-methyl-4-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C26H17N7O7/c1-16-22(26(34)30(27-16)23-11-10-21(32(37)38)14-24(23)33(39)40)13-18-15-29(19-7-3-2-4-8-19)28-25(18)17-6-5-9-20(12-17)31(35)36/h2-15H,1H3/b22-13+ |
Clé InChI |
PHOMMXJDCXTWKV-LPYMAVHISA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
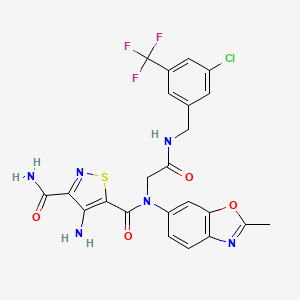
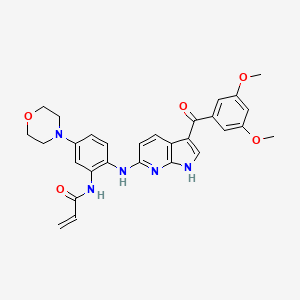
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
